
2,6,10,14-Tetramethyl-2-hexadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14-Tetramethyl-2-hexadecene: is an organic compound with the molecular formula C20H40 . It is also known by other names such as 2-Phytene and Phyt-2-ene . This compound is a type of alkene, characterized by the presence of a double bond between two carbon atoms in its structure. It is a colorless liquid at room temperature and has a molecular weight of 280.5316 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethyl-2-hexadecene can be achieved through various organic synthesis methods. One common approach involves the alkylation of isoprene units followed by dehydration to form the desired alkene structure. The reaction conditions typically involve the use of acidic catalysts and controlled temperatures to ensure the formation of the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the fractional distillation of natural sources such as essential oils and plant extracts . The compound can be isolated and purified through distillation and chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,6,10,14-Tetramethyl-2-hexadecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form and using oxidizing agents such as or .
Reduction: Reduction reactions can convert the double bond into a single bond, forming . Common reducing agents include in the presence of a .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas, palladium catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxyl groups.
Major Products Formed
Epoxides: and from oxidation reactions.
Alkanes: from reduction reactions.
Halogenated compounds: and alcohols from substitution reactions.
Scientific Research Applications
2,6,10,14-Tetramethyl-2-hexadecene has a wide range of applications in scientific research, including:
Chemistry: Used as a in organic synthesis and as a in analytical chemistry.
Biology: Studied for its role in and as a for the synthesis of biologically active molecules.
Medicine: Investigated for its potential and as a in drug formulation.
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetramethyl-2-hexadecene involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites on enzymes, altering their activity. Additionally, it can interact with cell membrane receptors , influencing cell signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2,6,10,14-Tetramethylpentadecane
- 2,6,10,14-Tetramethyldodecane
2,6,10,14-Tetramethylhexadecane: (Phytane)
Uniqueness
2,6,10,14-Tetramethyl-2-hexadecene is unique due to its double bond in the structure, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts like 2,6,10,14-Tetramethylhexadecane (Phytane). The presence of the double bond allows for additional functionalization and chemical transformations , making it a valuable compound in various applications .
Properties
CAS No. |
56554-34-8 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
2,6,10,14-tetramethylhexadec-2-ene |
InChI |
InChI=1S/C20H40/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h11,18-20H,7-10,12-16H2,1-6H3 |
InChI Key |
VUODLTHTSSVQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



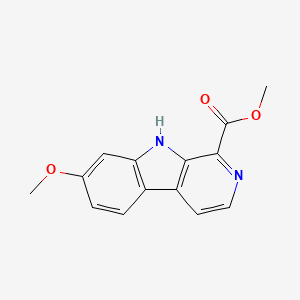
![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
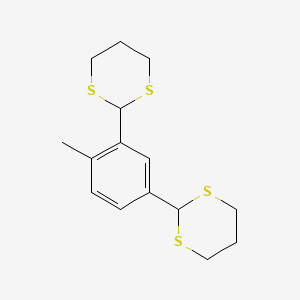
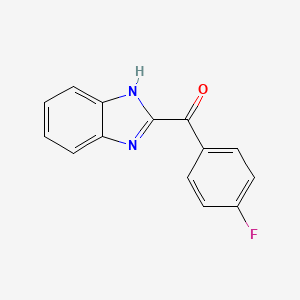
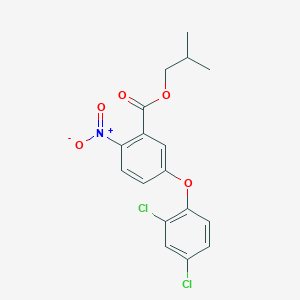


![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
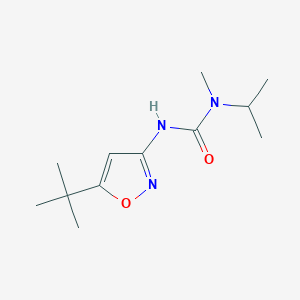
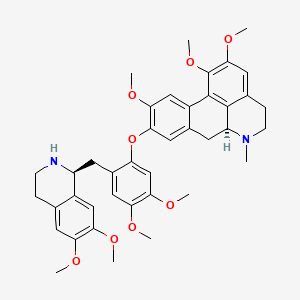
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
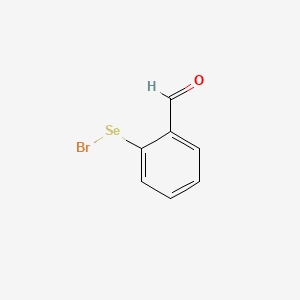
![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
